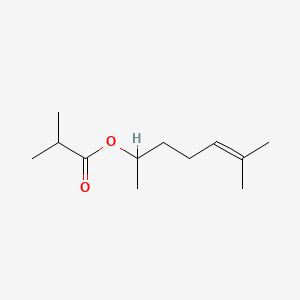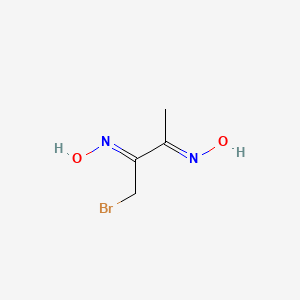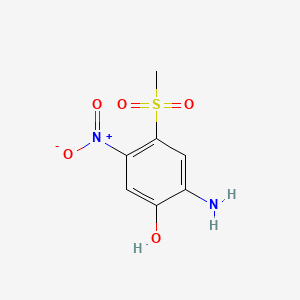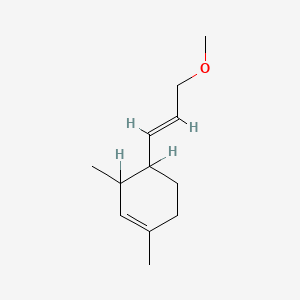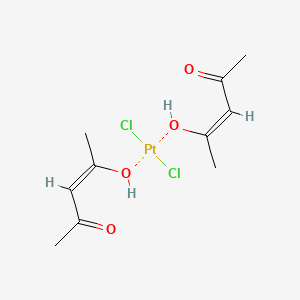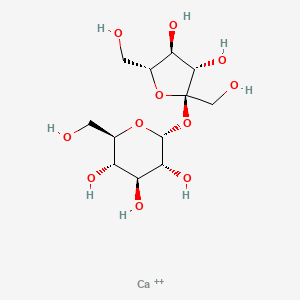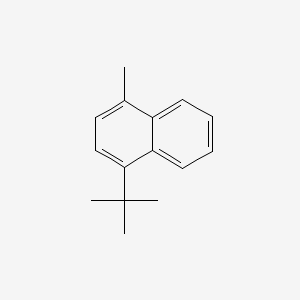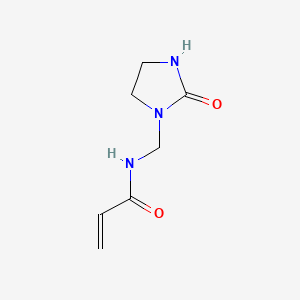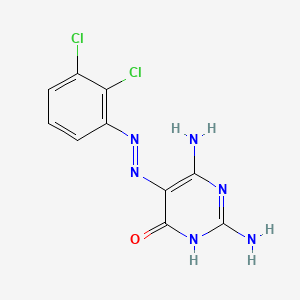
Sodium ((methoxythioxomethyl)thio)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium ((methoxythioxomethyl)thio)acetate: is an organosulfur compound with the molecular formula C4H5NaO3S2. It is known for its unique chemical structure, which includes a methoxy group, a thioxomethyl group, and a thioacetate group. This compound is used in various chemical reactions and has applications in different scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodium ((methoxythioxomethyl)thio)acetate can be synthesized through the reaction of methoxythioxomethyl chloride with sodium thioacetate. The reaction typically occurs in an aqueous medium under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using high-purity reagents. The process includes steps such as purification, crystallization, and drying to obtain the compound in its pure form. The reaction conditions are optimized to maximize yield and minimize impurities.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Sodium ((methoxythioxomethyl)thio)acetate can undergo oxidation reactions to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols and other sulfur-containing compounds.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thioacetate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other sulfur-containing compounds.
Substitution: Various substituted thioacetates depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Sodium ((methoxythioxomethyl)thio)acetate is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds. It is also used in the synthesis of heterocyclic compounds and as a building block for more complex molecules.
Biology: In biological research, this compound is used to study the effects of sulfur-containing compounds on biological systems. It is also used in the synthesis of biologically active molecules.
Industry: In industrial applications, this compound is used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. It is also used in the synthesis of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of sodium ((methoxythioxomethyl)thio)acetate involves its interaction with various molecular targets, including enzymes and proteins. The compound can act as a nucleophile, participating in reactions that modify the structure and function of target molecules. The methoxy and thioxomethyl groups play a crucial role in its reactivity and specificity.
Comparaison Avec Des Composés Similaires
Sodium thiomethoxide: Similar in structure but lacks the methoxy group.
Sodium thioacetate: Similar but lacks the methoxythioxomethyl group.
Sodium methoxythioacetate: Similar but lacks the thioxomethyl group.
Uniqueness: Sodium ((methoxythioxomethyl)thio)acetate is unique due to the presence of both methoxy and thioxomethyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable reagent in organic synthesis and various scientific applications.
Propriétés
Numéro CAS |
85098-65-3 |
|---|---|
Formule moléculaire |
C4H5NaO3S2 |
Poids moléculaire |
188.2 g/mol |
Nom IUPAC |
sodium;2-methoxycarbothioylsulfanylacetate |
InChI |
InChI=1S/C4H6O3S2.Na/c1-7-4(8)9-2-3(5)6;/h2H2,1H3,(H,5,6);/q;+1/p-1 |
Clé InChI |
RYCBQLRXXUHRJU-UHFFFAOYSA-M |
SMILES canonique |
COC(=S)SCC(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2E)-2-[chloro-(4-fluorophenyl)methylidene]pentanal](/img/structure/B15178138.png)


